2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide
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Overview
Description
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have a broad spectrum of pharmacological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been reported to show cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties such as solubility and stability can influence its bioavailability .
Result of Action
Some thiazole derivatives have been reported to show cytotoxic activity on human tumor cell lines .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines
Cellular Effects
Some thiazole derivatives have demonstrated antiproliferative activity against various cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxyphenyl isothiocyanate with 2-aminothiazole to form an intermediate, which is then cyclized to produce the imidazo[2,1-b]thiazole core. Subsequent acylation with 3-methylisothiazol-5-yl acetic acid yields the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a broad spectrum of bacteria and fungi.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have an additional benzene ring fused to the imidazo[2,1-b]thiazole core, which can enhance their biological activity.
Uniqueness
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 4-methoxyphenyl group and the 3-methylisothiazol-5-yl acetamide moiety contributes to its enhanced antimicrobial and anticancer activities compared to other imidazo[2,1-b]thiazole derivatives .
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-11-7-17(26-21-11)20-16(23)8-13-10-25-18-19-15(9-22(13)18)12-3-5-14(24-2)6-4-12/h3-7,9-10H,8H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBBYBGPDSTVBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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